An In-depth Technical Guide to 2,3,4-Trimethylpentane: Core Properties and Scientific Insights
An In-depth Technical Guide to 2,3,4-Trimethylpentane: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trimethylpentane, a branched-chain alkane with the chemical formula C8H18, is a significant, albeit less commonly discussed, isomer of octane.[1][2] As a constituent of gasoline, it plays a role in fuel performance and emissions.[3][4] Beyond its application in the automotive industry, 2,3,4-trimethylpentane is of interest to researchers for its unique physicochemical properties, metabolic pathways, and as a reference compound in various analytical techniques.[3] This guide provides a comprehensive overview of its fundamental properties, synthesis considerations, spectroscopic signature, and safety protocols, offering a critical resource for professionals in chemistry and related sciences.
Core Physicochemical and Thermodynamic Properties
2,3,4-Trimethylpentane is a clear, colorless, and flammable liquid with a mild hydrocarbon odor similar to hexane.[3][4] Its highly branched structure influences its physical and thermodynamic properties, distinguishing it from its straight-chain and other branched isomers. A summary of these key properties is presented in Table 1.
Table 1: Fundamental Physicochemical Properties of 2,3,4-Trimethylpentane
| Property | Value | Source(s) |
| CAS Number | 565-75-3 | [1][5][6] |
| Molecular Formula | C8H18 | [1][7] |
| Molecular Weight | 114.23 g/mol | [1][7] |
| Appearance | Clear, colorless liquid | [3][4] |
| Odor | Mild aliphatic hydrocarbon | [3][4] |
| Boiling Point | 113-114 °C | [3][4] |
| Melting Point | -110 °C | [3][4] |
| Density | 0.719 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.404 | [3][4] |
| Vapor Pressure | 27.0 mmHg at 25 °C | [3] |
| Flash Point | 5 °C | [3] |
| Solubility | Insoluble in water; Soluble in acetone, alcohol, and benzene.[3][8] | |
| Standard Enthalpy of Combustion (ΔH°c) | -5064.9 kJ/mol (for combustion to CO2(g) and H2O(g)) | [9] |
| Standard Enthalpy of Formation (ΔH°f) | -655.3 kJ/mol | [10] |
Molecular Structure and Spectroscopic Profile
The molecular structure of 2,3,4-trimethylpentane consists of a five-carbon pentane backbone with three methyl group substitutions at the second, third, and fourth carbon atoms.[1] This intricate branching is key to its chemical behavior and spectroscopic identity.
Caption: Molecular structure of 2,3,4-trimethylpentane.
Spectroscopic Data Summary
Spectroscopic analysis is crucial for the identification and quantification of 2,3,4-trimethylpentane. Key expected spectral features are summarized in Table 2.
Table 2: Spectroscopic Data for 2,3,4-Trimethylpentane
| Spectroscopic Technique | Key Features and Observations | Source(s) |
| ¹H NMR | Complex multiplets in the aliphatic region due to overlapping signals from methyl and methine protons. Expected chemical shifts would be in the range of 0.7-1.7 ppm. | [11][12] |
| ¹³C NMR | Distinct signals for the different carbon environments. The highly branched structure will result in several unique peaks in the aliphatic region. | [13] |
| Infrared (IR) Spectroscopy | Strong C-H stretching vibrations just below 3000 cm⁻¹. C-H bending vibrations for methyl and methylene groups are expected in the 1470-1365 cm⁻¹ region. | [1] |
| Mass Spectrometry (MS) | The electron ionization mass spectrum will show a molecular ion peak (M+) at m/z 114, with characteristic fragmentation patterns of branched alkanes, including prominent peaks from the loss of methyl (m/z 99) and larger alkyl fragments. | [1][14] |
Synthesis and Chemical Reactivity
Industrial Origin
2,3,4-Trimethylpentane is not typically synthesized as a primary product on a large scale. Instead, it is a component of gasoline and is formed during petroleum refining processes such as the alkylation of isobutane with light olefins.[3][15] These processes aim to produce high-octane gasoline components, with 2,2,4-trimethylpentane (isooctane) being a major desired product.[15][16] 2,3,4-Trimethylpentane is often a byproduct in these complex reaction mixtures.[15]
Caption: Generalized industrial alkylation process leading to octane isomers.
Chemical Reactions
The chemical reactivity of 2,3,4-trimethylpentane is characteristic of alkanes. It is stable at room temperature and not reactive with common chemicals.[8] Its most significant reactions include:
-
Combustion : As a fuel component, it undergoes complete combustion in the presence of sufficient oxygen to produce carbon dioxide and water, releasing a significant amount of energy.[3][9] The balanced chemical equation for the complete combustion is: C₈H₁₈ + (25/2)O₂ → 8CO₂ + 9H₂O[9]
-
Atmospheric Reactions : In the atmosphere, 2,3,4-trimethylpentane reacts with hydroxyl (OH) radicals.[3][4] This reaction is a key step in its atmospheric degradation, with an estimated atmospheric lifetime of about 20 hours.[3][4]
Applications in Research and Industry
The primary industrial application of 2,3,4-trimethylpentane is as a component of gasoline, where it contributes to the overall octane rating of the fuel.[1][17] In a research context, its applications are more specialized:
-
Metabolism and Toxicology Studies : It has been used as a model compound to study the metabolism and nephrotoxicity of branched-chain alkanes.[1][3] Studies have shown that exposure can lead to renal damage in male rats.[3]
-
Environmental Chemistry : 2,3,4-trimethylpentane is monitored as a volatile organic compound (VOC) in the environment, serving as a tracer for emissions from sources like diesel and gasoline vehicle exhaust.[3][4]
-
Infrared Spectroscopic Studies : It has been utilized in infrared spectroscopic investigations to understand the vibrational modes of branched alkanes.[3]
Safety, Handling, and Toxicology
2,3,4-Trimethylpentane is a hazardous substance that requires careful handling. It is classified as a highly flammable liquid and vapor, a skin irritant, and may be fatal if swallowed and enters the airways due to aspiration hazard.[1][7]
Hazard Identification and Personal Protective Equipment (PPE)
-
Flammability : Highly flammable with a low flash point.[3][7] Keep away from heat, sparks, open flames, and other ignition sources.[18] Containers may build up pressure and rupture if heated.[19]
-
Health Hazards : Causes skin irritation.[1] Inhalation of vapors may cause drowsiness and dizziness.[7] Aspiration into the lungs if swallowed can cause chemical pneumonitis.[19]
-
Environmental Hazards : Very toxic to aquatic life with long-lasting effects.[7][18]
Appropriate personal protective equipment (PPE) is mandatory when handling this chemical. This includes safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., PVC or nitrile), and flame-retardant lab coats.[18][19] All work should be conducted in a well-ventilated area or a chemical fume hood.[8][18]
Caption: Safe handling workflow for 2,3,4-trimethylpentane.
Experimental Protocol: GC-MS Analysis of a Gasoline Sample
The following is a generalized protocol for the qualitative identification of 2,3,4-trimethylpentane in a gasoline sample, leveraging its known presence and the availability of mass spectrometry data.
Objective: To identify the presence of 2,3,4-trimethylpentane in a commercial gasoline sample.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Gasoline sample
-
Dichloromethane (DCM), GC grade
-
2,3,4-Trimethylpentane standard (for retention time confirmation, optional)
-
Volumetric flasks and pipettes
-
GC vials with septa
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: a. Prepare a dilute solution of the gasoline sample. A 1:100 dilution with DCM is a typical starting point. b. Pipette 100 µL of the gasoline sample into a 10 mL volumetric flask. c. Dilute to the mark with DCM, cap, and invert several times to mix thoroughly. d. Transfer an aliquot of the diluted sample into a 2 mL GC vial and seal.
-
GC-MS Instrument Setup (Example Conditions): a. GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for hydrocarbon separation. b. Injection: 1 µL of the diluted sample in split mode (e.g., 50:1 split ratio). c. Inlet Temperature: 250 °C. d. Oven Temperature Program: i. Initial temperature: 40 °C, hold for 2 minutes. ii. Ramp: 10 °C/min to 280 °C. iii. Hold: 5 minutes at 280 °C. e. Carrier Gas: Helium at a constant flow rate of 1 mL/min. f. MS Transfer Line Temperature: 280 °C. g. Ion Source Temperature: 230 °C. h. Ionization Mode: Electron Ionization (EI) at 70 eV. i. Scan Range: m/z 40-400.
-
Data Acquisition and Analysis: a. Inject the prepared sample into the GC-MS system. b. Acquire the total ion chromatogram (TIC). c. Analyze the chromatogram to identify peaks corresponding to C8 alkanes. d. Extract the mass spectrum for peaks of interest. e. Compare the obtained mass spectrum with a reference library (e.g., NIST) to identify 2,3,4-trimethylpentane.[14] The identification should be based on both the mass spectrum match and the retention time relative to other known gasoline components.
Conclusion
2,3,4-Trimethylpentane is a multifaceted compound with relevance in both industrial and academic spheres. While its primary role is as a component in fuels, its unique structure provides a valuable subject for studies in toxicology, environmental science, and spectroscopy. A thorough understanding of its fundamental properties and adherence to strict safety protocols are essential for any professional working with this compound. This guide serves as a foundational resource to support such endeavors, providing the core technical information necessary for informed research and development.
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